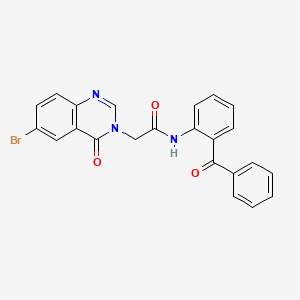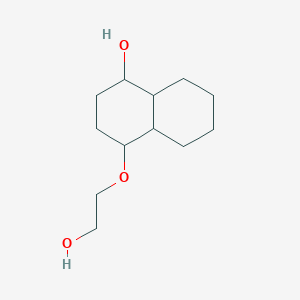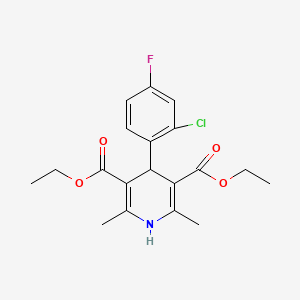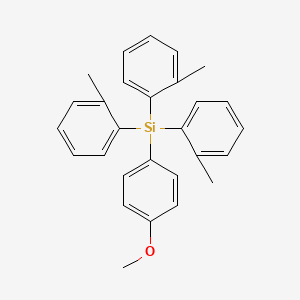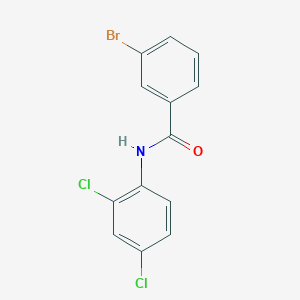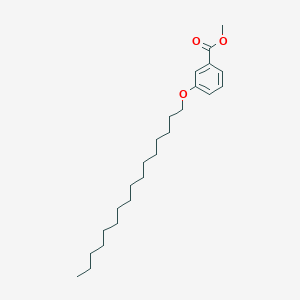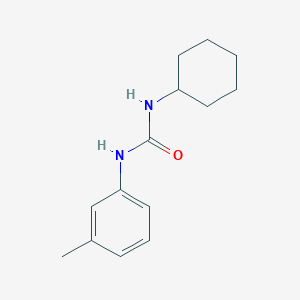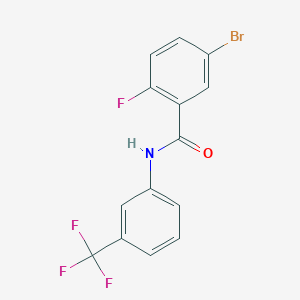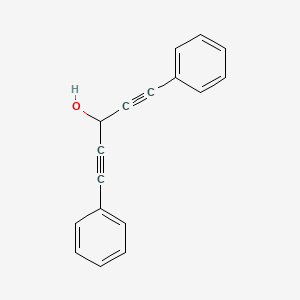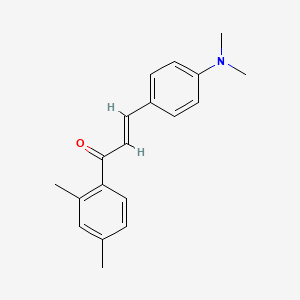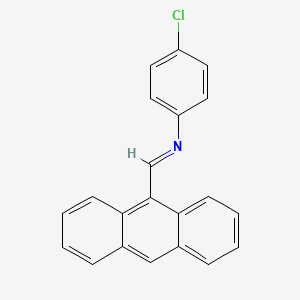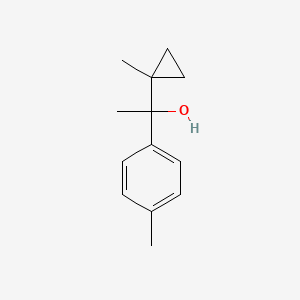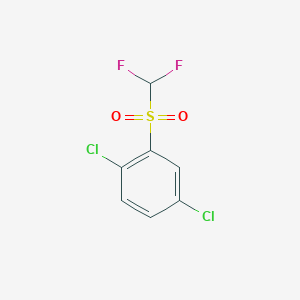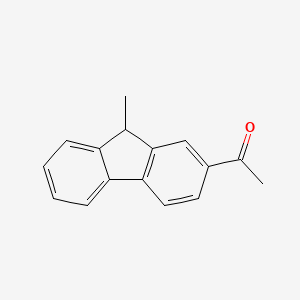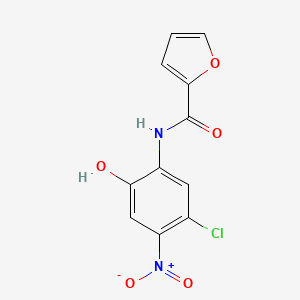
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide is a chemical compound characterized by the presence of a chloro, hydroxy, and nitro group on a phenyl ring, which is further connected to a furamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination reactions.
Hydroxylation: The hydroxy group is added through hydroxylation processes.
Amidation: The final step involves the formation of the furamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide may involve large-scale nitration, chlorination, and amidation processes, often utilizing continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with DNA/RNA: Affecting gene expression and protein synthesis.
Modulation of Signaling Pathways: Influencing cellular signaling pathways to induce desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-chloro-2-hydroxy-4-nitrophenyl)-N’-phenylurea
- N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide
Uniqueness
N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide is unique due to the presence of the furamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H7ClN2O5 |
|---|---|
Peso molecular |
282.63 g/mol |
Nombre IUPAC |
N-(5-chloro-2-hydroxy-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7ClN2O5/c12-6-4-7(9(15)5-8(6)14(17)18)13-11(16)10-2-1-3-19-10/h1-5,15H,(H,13,16) |
Clave InChI |
RFSXETJDABGKJV-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


